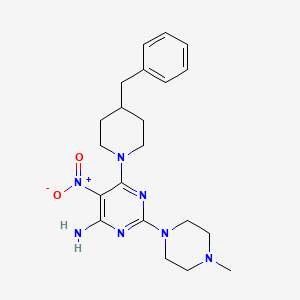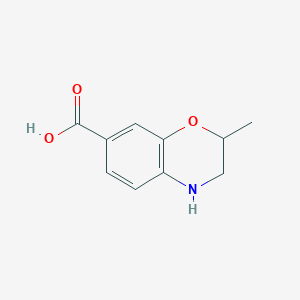
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” is a heterocyclic compound . It is a derivative of benzoxazine, which is a class of compounds that are used as building blocks for various natural and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 . This indicates that the compound has a molecular weight of 149.19 and consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzoxazine derivatives have been reported to undergo various reactions. For instance, 2-methoxycarbonyl chlorides reacted with 3-methylbenzoxazine nearly as selectively as with its 7,8-difluoro analog .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is ambient .科学的研究の応用
Allelochemical Synthesis and Agricultural Applications
Compounds structurally related to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, particularly those with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, are pivotal in phytochemistry. These compounds, including derivatives like DIBOA and DIMBOA, exhibit significant biological activities such as antimicrobial, antifeedant, antifungal, and insecticidal properties. Their synthetic methodologies, degradation, and phytotoxicity experiments underline potential agronomic applications, emphasizing their role in crop protection and soil health management (Macias et al., 2006).
Synthetic Methodologies in Organic Chemistry
The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through innovative tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. These methodologies facilitate the production of various compounds starting from accessible materials, showcasing the versatility and utility of this compound derivatives in synthetic organic chemistry (Gabriele et al., 2006).
Polymer and Materials Science
The reactivity of benzoxazine-based phenolic resins with carboxylic acids has been studied, showcasing the potential of this compound in the development of new materials. This research focuses on the synthesis and properties of polymers derived from benzoxazines, underlining their importance in creating high-performance materials with specific characteristics, such as thermal stability and mechanical strength (Dunkers & Ishida, 1999).
Pharmacological Research
In pharmacological research, derivatives of this compound are explored for their potential therapeutic applications. For instance, stereoselective synthesis of enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and derivatives has been reported, highlighting their utility as peptidomimetic building blocks. This suggests their relevance in drug design and development, particularly in creating compounds with specific biological activities (Hrast, Mrcina, & Kikelj, 1999).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), and the precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .
作用機序
Mode of Action
It is known that benzoxazine derivatives can interact with various targets, leading to different biological effects . For instance, some benzoxazine derivatives have been reported to have affinity towards potassium channels . They can open and close in response to changes in intracellular ATP ratios , which could potentially influence cellular functions.
Biochemical Pathways
Given the potential interaction with potassium channels , it is plausible that AT20499 could influence pathways related to cellular excitability and signal transduction
Result of Action
Benzoxazine derivatives have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, and cardioprotective effects . The specific effects of AT20499 at the molecular and cellular level need to be investigated further.
特性
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-11-8-3-2-7(10(12)13)4-9(8)14-6/h2-4,6,11H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVYWRSLPAUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

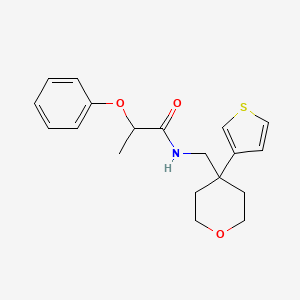
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)
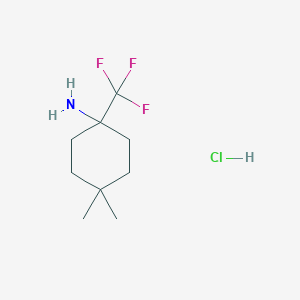
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)
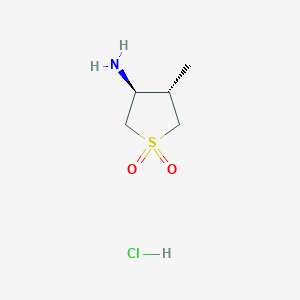
![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886625.png)
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
